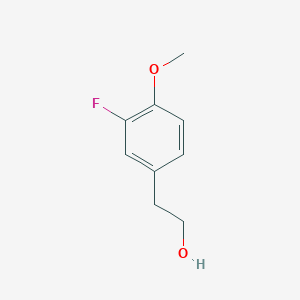

3-Fluoro-4-methoxyphenethyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZFMMKZSPJHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374592 | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-91-1 | |

| Record name | 3-Fluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 404-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-Fluoro-4-methoxyphenethyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenethyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that influence its reactivity, bioavailability, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| Chemical Structure | 2-(3-Fluoro-4-methoxyphenyl)ethanol | - |

| CAS Number | 404-91-1 | [1] |

| Molecular Formula | C₉H₁₁FO₂ | [1] |

| Molecular Weight | 170.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 147-148 °C at 7 Torr | [1][2] |

| Melting Point | Data not available | - |

| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.76 ± 0.10 | [1] |

| LogP (Predicted) | 1.8 - 2.2 | [2] |

| Solubility | Slightly soluble in water | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and material science. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3]

-

Sample Preparation: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) in a heating block or oil bath.

-

Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [4][5]

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and the liquid begins to vaporize.

-

Observation: Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: OECD 105 Flask Method [1][6]

-

Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [7]

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents at equilibrium.

Methodology: Shake Flask Method (OECD 117) [2][8]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the substance is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the substance in each phase is determined using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, studies on related phenethyl alcohols provide insights into its potential biological activities. Phenethyl alcohol has been shown to disrupt the cellular permeability barrier in bacteria.[9] Furthermore, the structurally similar compound 4-methoxyphenethyl alcohol has been found to inhibit the synthesis of DNA, RNA, and protein in Escherichia coli.[10] Based on this, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent inhibition of essential macromolecular synthesis.

Caption: Plausible mechanism of action for this compound.

Synthesis Workflow

The primary synthetic route to this compound involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid.

Caption: Synthetic workflow for this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. phillysim.org [phillysim.org]

- 6. filab.fr [filab.fr]

- 7. m.youtube.com [m.youtube.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

3-Fluoro-4-methoxyphenethyl alcohol CAS number

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol

CAS Number: 404-91-1[1]

This technical guide provides a comprehensive overview of this compound, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.[2] It covers the compound's chemical identity, physicochemical properties, synthesis protocols, applications, and known biological activities.

Chemical and Physical Properties

This compound is an aromatic alcohol with fluorine and methoxy substituents that confer distinct chemical reactivity.[2] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [2] |

| Other Names | 3-fluoro-4-methoxybenzeneethanol | [2] |

| CAS Number | 404-91-1 | [1] |

| Molecular Formula | C9H11FO2 | [1][2][3] |

| Molecular Weight | 170.18 g/mol | [2] |

| Boiling Point | 147–148 °C at 7 Torr | [2] |

A comparative analysis with related analogues highlights the influence of its substituents.

| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |

| 4-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 153–155 @ 15 Torr | Perfumery, flavoring |

| 3-Fluorophenethyl alcohol | C₈H₉FO | 142–144 @ 10 Torr | Antiviral agents |

| This compound | C₉H₁₁FO₂ | 147–148 @ 7 Torr | Pharmaceuticals, polymers |

| [Source:[2]] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[4] Alternative approaches involve the Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide.[2] Industrial-scale production may employ continuous-flow reactors and heterogeneous catalysts to improve efficiency.[2] Green chemistry initiatives are exploring the use of biocatalysts, such as alcohol dehydrogenases, to replace reducing agents like LiAlH₄.[2] A solvent-free synthesis using microwave irradiation has also been reported to achieve an 85% yield in 20 minutes.[2]

Detailed Experimental Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol describes the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol from 2-(3-fluoro-4-methoxyphenyl)acetic acid.[4]

Materials:

-

2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol)

-

Tetrahydrofuran (THF), anhydrous (4 mL)

-

Lithium aluminium hydride (LiAlH₄) (90.8 mg, 2.39 mmol)

-

Water/ice

-

Ethyl acetate

Procedure:

-

Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF in a reaction flask.

-

Cool the reaction solution to 0°C in an ice bath.

-

Add lithium aluminium hydride portionwise to the cooled solution.

-

Wrap the flask with aluminum foil to protect it from light.

-

Stir the resulting solution for 1 hour at room temperature.

-

Quench the reaction by the addition of 2 mL of a water/ice mixture.

-

Concentrate the resulting mixture under vacuum.

-

Extract the aqueous solution with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and evaporate the solvent.

-

This procedure affords 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[4]

Applications

This compound serves as a versatile intermediate in various fields.

-

Pharmaceuticals: It is a precursor to β-adrenergic receptor agonists and antifungal agents.[2] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which is utilized in synthesizing fluorinated analogues of salbutamol to enhance bronchodilator potency.[2]

-

Material Science: In polymer chemistry, this compound is incorporated into epoxy resins to improve thermal resistance and flame retardancy.[2] The methoxy group contributes to the cross-linking density, while the fluorine atom enhances flame-retardant properties.[2]

Biological Activity and Signaling Pathways

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity.[2] The proposed mechanism of action involves the disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers.[2]

| Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| [Source:[2]] |

Potential Neurological Activity and Signaling Pathways

Currently, there is no specific research detailing the signaling pathways directly modulated by this compound. However, computational docking studies predict a high affinity for the GABAₐ receptor, suggesting potential anxiolytic applications.[2] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Compounds that enhance the effect of GABA at this receptor, such as benzodiazepines, typically exhibit sedative, anxiolytic, and anticonvulsant effects.

The potential interaction of this compound with the GABAₐ receptor suggests a possible modulatory role in GABAergic signaling.

Further research, including in vitro and in vivo studies, is necessary to validate this predicted activity and elucidate the precise mechanism and signaling pathways involved. Structural modifications, such as the introduction of sulfonate groups, are being explored to improve water solubility for potential intravenous formulations in drug development.[2]

References

IUPAC name for 3-Fluoro-4-methoxyphenethyl alcohol

An In-Depth Technical Guide to 2-(3-Fluoro-4-methoxyphenyl)ethanol

Introduction and Nomenclature

2-(3-Fluoro-4-methoxyphenyl)ethanol, commonly referred to as 3-Fluoro-4-methoxyphenethyl alcohol, is an aromatic alcohol with significant potential in pharmaceutical and materials science applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, confers distinct chemical and biological properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activities, and applications for researchers, scientists, and drug development professionals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-fluoro-4-methoxyphenyl)ethanol .[1] It is also known by other systematic names such as 3-fluoro-4-methoxybenzeneethanol.[1]

Physicochemical Properties

The key physicochemical properties of 2-(3-fluoro-4-methoxyphenyl)ethanol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Conditions |

| Molecular Formula | C₉H₁₁FO₂ | |

| Molecular Weight | 170.18 g/mol | |

| Boiling Point | 147–148°C | @ 7 Torr |

| Solubility | Slightly soluble in water | 25°C |

| Predicted Lipophilicity (LogP) | 1.8–2.2 | |

| SMILES | COC1=C(C=C(C=C1)CCO)F | |

| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1][2]

Synthesis

The primary synthetic route to 2-(3-fluoro-4-methoxyphenyl)ethanol involves the reduction of its corresponding carboxylic acid, 3-fluoro-4-methoxyphenylacetic acid.[1][3]

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol by the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄).[3]

Materials:

-

3-Fluoro-4-methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water/Ice

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Aluminum foil

-

Rotary evaporator

Procedure:

-

Dissolve 3-fluoro-4-methoxyphenylacetic acid (e.g., 400 mg, 2.17 mmol) in anhydrous THF (e.g., 4 mL) in a round-bottom flask.[3]

-

Cool the reaction mixture to 0°C using an ice bath.[3]

-

Carefully add lithium aluminum hydride (e.g., 90.8 mg, 2.39 mmol) portion-wise to the stirred solution.[3]

-

Wrap the flask with aluminum foil to protect it from light and allow the reaction to stir for 1 hour at room temperature.[3]

-

After 1 hour, quench the reaction by the slow addition of water/ice (e.g., 2 mL).[3]

-

Concentrate the resulting mixture under vacuum using a rotary evaporator.[3]

-

Extract the aqueous residue with ethyl acetate (e.g., 2 x 10 mL).[3]

-

Combine the organic layers and evaporate the solvent to yield 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil. The reported yield for this method is approximately 78%.[3]

To reduce the environmental impact of this synthesis, research is ongoing to replace LiAlH₄ with biocatalysts like alcohol dehydrogenases.[1]

Biological Activity and Potential Applications

2-(3-Fluoro-4-methoxyphenyl)ethanol exhibits a range of biological activities and serves as a key intermediate in the synthesis of various pharmaceuticals.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(3-fluoro-4-methoxyphenyl)ethanol possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane integrity through interactions with phospholipid bilayers.[1]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Table 2: In Vitro Antimicrobial Activity of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1]

Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which allows for selective functionalization.[1] For instance, it is utilized in the synthesis of fluorinated analogs of salbutamol, which can lead to enhanced bronchodilator potency.[1]

Potential Anxiolytic Applications

Computational docking studies have predicted a high affinity of 2-(3-fluoro-4-methoxyphenyl)ethanol for the GABAₐ receptor, suggesting potential applications as an anxiolytic agent.[1] The GABAₐ receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neurotransmission. This inhibitory effect is central to the action of many anxiolytic and sedative drugs.

Applications in Material Science

In the field of polymer chemistry, 2-(3-fluoro-4-methoxyphenyl)ethanol is incorporated into epoxy resins. The presence of the methoxy group contributes to the cross-linking density, while the fluorine atom enhances the thermal resistance and flame retardancy of the resulting polymer.[1]

Conclusion

2-(3-Fluoro-4-methoxyphenyl)ethanol is a versatile compound with a promising profile for applications in drug development and material science. Its synthesis is well-established, and its biological activities, including antimicrobial and potential anxiolytic effects, make it a compound of interest for further investigation. The unique combination of fluoro and methoxy substituents provides a platform for the development of novel pharmaceuticals and advanced materials. Further experimental validation is necessary to fully elucidate its therapeutic potential and mechanisms of action.

References

molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol

An In-depth Technical Guide on the Molecular Structure of 3-Fluoro-4-methoxyphenethyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document summarizes key chemical and biological data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information is compiled from various scientific sources to facilitate further research and development efforts involving this compound.

Introduction

This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with significant potential as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of interest in the development of pharmaceuticals and advanced materials.[1] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for scientific and development endeavors.

Molecular Structure and Physicochemical Properties

The consists of a phenethyl alcohol backbone substituted with a fluoro group at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Identifiers and Molecular Formula

| Property | Value |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol[1] |

| Synonyms | This compound, 3-fluoro-4-methoxybenzeneethanol[1] |

| Molecular Formula | C₉H₁₁FO₂[1][2] |

| Molecular Weight | 170.18 g/mol [1][2] |

| SMILES | COC1=C(C=C(C=C1)CCO)F[1][2] |

| InChI | InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3[2] |

| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N[1][2] |

Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 147–148°C | at 7 Torr[1] |

| Solubility | Slightly soluble in water | 25°C[1] |

| Lipophilicity (LogP) | 1.8–2.2 (Estimated) | Predicted[1] |

Spectroscopic and Structural Analysis

While comprehensive experimental spectroscopic data for this compound is not widely published, its structural features allow for the prediction of characteristic spectral signatures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methylene protons of the ethyl chain (appearing as triplets), the methoxy group protons (a singlet), and the hydroxyl proton (a broad singlet). Protons on the carbon adjacent to the hydroxyl group would likely appear in the 3.4-4.5 ppm range.[3]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons (with C-F coupling), the two carbons of the ethyl chain, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretching of an alcohol.[3] A strong C-O stretching band should also be visible between 1000-1300 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H₂O).[5][6] Predicted collision cross-section values for various adducts have been calculated.[2]

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][7]

An alternative synthesis involves the Friedel-Crafts alkylation of a fluorinated anisole derivative with ethylene oxide.[1] For industrial-scale production, continuous-flow reactors and heterogeneous catalysts are employed to improve efficiency and yield, with quality control typically performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to ensure high purity (≥98%).[1]

Applications in Research and Development

-

Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing more complex molecules, including β-adrenergic receptor agonists and antifungal agents.[1] The fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug candidates.[1]

-

Material Science: It is used in polymer chemistry, where it can be incorporated into epoxy resins to enhance thermal resistance and flame retardancy.[1] The methoxy group aids in cross-linking, while the fluorine atom contributes to the material's flame-retardant properties.[1]

Biological Activity

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane.[1]

| Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 64 µg/mL[1] |

| Escherichia coli | 128 µg/mL[1] |

Potential Neurological Applications

Computational docking studies have suggested a high binding affinity for the GABAₐ receptor, indicating that this molecule could serve as a scaffold for developing novel anxiolytic agents.[1]

Potential Signaling Pathway Interactions

Based on its known applications and computational predictions, this compound and its derivatives may interact with key signaling pathways in the central nervous system and other tissues.

β-Adrenergic Signaling Pathway

As a precursor to β-adrenergic agonists, its derivatives are designed to activate this pathway.[1] This pathway is crucial for regulating cardiac function and other physiological responses.[8] Activation begins with a ligand (like norepinephrine) binding to the β-adrenergic receptor, which stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[8][9]

GABAₐ Receptor Signaling Pathway

Computational studies suggest this molecule may modulate the GABAₐ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[10][11] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[10]

Experimental Protocols

Synthesis via Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol is adapted from a general procedure for the reduction of a phenylacetic acid derivative using Lithium Aluminum Hydride (LiAlH₄).[12]

-

Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Suspension: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask.

-

Substrate Addition: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

-

Work-up: Filter the inorganic salts and wash them thoroughly with ether. Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[13][14]

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and suspend it in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Computational Docking with GABAₐ Receptor

This protocol outlines a general workflow for molecular docking.[15][16][17]

-

Protein Preparation: Obtain the crystal structure of a human GABAₐ receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[16][17] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy using a suitable force field.

-

Active Site Definition: Identify the binding site on the GABAₐ receptor. This can be an allosteric site defined by a co-crystallized ligand (e.g., benzamidine in 4COF) or a predicted binding pocket.[16]

-

Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina, Molegro Virtual Docker) to dock the prepared ligand into the defined active site of the receptor.[16][17] Set the grid box to encompass the entire binding site.

-

Analysis: Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol).[17] Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with a well-defined structure and promising applications in both medicinal chemistry and material science. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity profile suggests potential for further investigation, particularly in the development of new antimicrobial and neurological agents. This guide provides a foundational repository of technical information to support and encourage future research into this versatile compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA receptor - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. benchchem.com [benchchem.com]

- 15. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenethyl alcohol, a significant compound in pharmaceutical and polymer research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with the molecular formula C₉H₁₁FO₂.[1] Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, which contribute to its unique chemical characteristics and biological activity.

| Property | Value | Source |

| Molecular Weight | 170.18 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁FO₂ | [1][2] |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [1] |

| Synonyms | 3-fluoro-4-methoxybenzeneethanol | [1] |

| Boiling Point | 147–148°C at 7 Torr | [1] |

| Monoisotopic Mass | 170.07431 Da | [2] |

Synthesis

The primary synthetic route for this compound involves the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][3] This process typically utilizes a reducing agent to convert the carboxylic acid group into a primary alcohol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 3-fluoro-4-methoxyphenylacetic acid.

Materials:

-

3-Fluoro-4-methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Dilute sulfuric acid or hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoro-4-methoxyphenylacetic acid in an anhydrous solvent such as diethyl ether or THF is prepared.

-

Addition of Reducing Agent: A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether or NaBH₄ in a suitable solvent) is carefully added portion-wise to the stirred solution of the carboxylic acid via a dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the excess reducing agent and hydrolyze the resulting aluminum or borate complexes.

-

Extraction: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether) to ensure complete recovery of the product.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated sodium chloride solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Applications

This compound serves as a valuable intermediate in various fields:

-

Pharmaceuticals: It is a precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecules.

-

Polymer Chemistry: This compound can be incorporated into polymers to modify their properties. For instance, it can be used in epoxy resins to improve thermal resistance and flame retardancy.[1]

-

Organic Synthesis: The functional groups of this compound make it a versatile building block for the synthesis of more complex molecules.[1]

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

References

solubility of 3-Fluoro-4-methoxyphenethyl alcohol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methoxyphenethyl alcohol (CAS No. 404-91-1), also known as 2-(3-fluoro-4-methoxyphenyl)ethanol. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document compiles qualitative information, predicted values, and comparative data from structurally analogous compounds. Furthermore, it outlines general experimental protocols for determining solubility and presents a logical workflow for solubility assessment, providing a framework for researchers in drug development and other scientific fields.

Introduction

This compound is a substituted phenethyl alcohol derivative. Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, suggests a moderate polarity that influences its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including formulation development, reaction chemistry, and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol | [1] |

| CAS Number | 404-91-1 | [2][3][4] |

| Molecular Formula | C₉H₁₁FO₂ | [3] |

| Molecular Weight | 170.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 147-148 °C at 7 Torr | |

| Predicted logP | 1.3691 | [3] |

Solubility Profile

Aqueous Solubility

This compound is described as "slightly soluble in water" at 25°C. The presence of a hydroxyl group allows for hydrogen bonding with water, while the substituted phenyl ring is hydrophobic, limiting its overall solubility.

Solubility in Organic Solvents

While specific quantitative data is unavailable, it is anticipated that this compound will be soluble in a range of common organic solvents due to its organic molecular structure. This includes, but is not limited to:

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Chloroform

For a related compound, 4-methoxyphenethyl alcohol, it is noted to be soluble in DMSO and Methanol[5].

Comparative Solubility Data of Analogous Compounds

To provide a more quantitative context, the following table summarizes the aqueous solubility of structurally related phenethyl alcohol derivatives. These values can offer an estimation of the solubility range for this compound.

| Compound | Structure | Aqueous Solubility | Temperature (°C) |

| Phenethyl alcohol | C₆H₅CH₂CH₂OH | 2 mL/100 mL | Not Specified |

| 4-Methoxyphenethyl alcohol | CH₃OC₆H₄CH₂CH₂OH | 9407 mg/L (estimated) | 25 |

Experimental Protocols for Solubility Determination

In the absence of specific published methods for this compound, this section outlines a general experimental protocol for determining the solubility of a compound in various solvents. This method is based on standard laboratory practices.

Objective: To determine the solubility of a given compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (solute)

-

A range of solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a known volume of the solvent in a vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the sample.

-

-

Calculation:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity, from initial in-silico prediction to experimental determination.

References

- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]

- 2. This compound CAS#: 404-91-1 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 404-91-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | dd | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| 3.87 | s | 3H | -OCH₃ |

| 3.85 | t | 2H | -CH₂-OH |

| 2.85 | t | 2H | Ar-CH₂- |

| 1.5-2.0 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 (d, J ≈ 245 Hz) | C-F |

| ~146 | C-O |

| ~131 | Ar-C |

| ~125 (d, J ≈ 6 Hz) | Ar-C |

| ~116 (d, J ≈ 2 Hz) | Ar-C |

| ~113 (d, J ≈ 19 Hz) | Ar-C |

| 63.8 | -CH₂-OH |

| 56.2 | -OCH₃ |

| 38.5 | Ar-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1510, 1460 | Medium-Strong | C=C stretch (aromatic) |

| 1260, 1030 | Strong | C-O stretch |

| 1200-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | High | [M - CH₂OH]⁺ |

| 111 | Moderate | [M - CH₂OH - CO]⁺ or other fragmentation |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample of the liquid alcohol would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Fluoro-4-methoxyphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes and should not be considered a substitute for a formal Safety Data Sheet (SDS). All personnel handling 3-Fluoro-4-methoxyphenethyl alcohol must consult the supplier's SDS and conduct a thorough, site-specific risk assessment before commencing any work.

Introduction

This compound is a substituted phenethyl alcohol derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel or specialty chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the presumed safety considerations, handling precautions, and emergency procedures for this compound, based on an analysis of its chemical structure and data from analogous compounds.

Hazard Identification and Classification

-

Fluorinated Aromatic Moiety: The presence of a fluorine atom on the benzene ring can influence the compound's metabolic stability and toxicological profile.[1][2][3] Fluorinated compounds can sometimes exhibit unique toxicities compared to their non-fluorinated analogs.[1]

-

Phenethyl Alcohol Backbone: Phenethyl alcohols and their derivatives may cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Some can also have effects on the central nervous system.[5]

-

Methoxy Group: Methoxy-substituted aromatic compounds can have varying toxicological profiles, and it is prudent to handle them with care.

Based on these considerations, this compound should be treated as a potentially hazardous substance. The following GHS-style hazard classifications are postulated:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Presumed

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Presumed

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Presumed

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - Presumed

Quantitative Data Summary

Comprehensive, experimentally determined quantitative safety data for this compound is not currently available in the public domain. The following table highlights the key parameters that require experimental determination.

| Property | Value | Notes and Inferences from Analogous Compounds |

| Molecular Formula | C₉H₁₁FO₂ | - |

| Molecular Weight | 170.18 g/mol | - |

| Appearance | Not Available | Likely a liquid or low-melting solid at room temperature. |

| Odor | Not Available | May have a characteristic aromatic odor. |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Flash Point | Not Available | Phenethyl alcohol has a flash point of 102 °C. The fluoro and methoxy substituents may alter this value. |

| Autoignition Temperature | Not Available | - |

| Upper/Lower Flammability Limits | Not Available | - |

| Vapor Pressure | Not Available | - |

| Density | Not Available | - |

| Solubility | Not Available | Likely sparingly soluble in water, with good solubility in organic solvents like ethanol, methanol, and DMSO. |

| LD₅₀ (Oral, Rat) | Not Available | Phenethyl alcohol has an LD₅₀ (oral, rat) of 1790 mg/kg. The toxicity of the fluorinated derivative may differ. |

| LD₅₀ (Dermal, Rabbit) | Not Available | Phenethyl alcohol has an LD₅₀ (dermal, rabbit) of 790 mg/kg. |

| LC₅₀ (Inhalation, Rat) | Not Available | - |

Experimental Protocols for Safety Assessment

For novel compounds like this compound, a tiered approach to toxicity and hazard testing is recommended. The following are generalized protocols that can be adapted for its assessment.

Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD Test Guideline 425

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100g of body weight.

-

Procedure:

-

A single animal is dosed at a starting dose level just below the best estimate of the LD₅₀.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until one of the stopping criteria defined in the guideline is met.

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight is recorded weekly.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

Objective: To determine the skin irritation potential of a substance.

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed and transferred to fresh medium.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by spectrophotometry.

-

Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Signaling Pathways and Workflow Diagrams

General Chemical Risk Assessment Workflow

Caption: A stepwise workflow for conducting a chemical risk assessment.

Standard Laboratory Handling Protocol for a Novel Chemical

Caption: Standard laboratory workflow for handling a new chemical compound.

Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[4][8] Gloves must be inspected before use and changed frequently, especially if contaminated.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

Hygiene Measures

-

Avoid eating, drinking, or smoking in areas where this chemical is handled.[9]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures

In Case of a Spill

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Considerations

All waste containing this compound should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific safety data for this compound is limited, a proactive and cautious approach based on its chemical structure and the known hazards of similar compounds is essential. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with a thorough, site-specific risk assessment, will help to ensure a safe laboratory environment for all personnel. Further experimental investigation into the toxicological and physicochemical properties of this compound is strongly encouraged to refine these safety recommendations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bio.vu.nl [bio.vu.nl]

- 5. PHENETHYL ALCOHOL [training.itcilo.org]

- 6. directpcw.com [directpcw.com]

- 7. benchchem.com [benchchem.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. ehs.okstate.edu [ehs.okstate.edu]

- 10. artsci.usu.edu [artsci.usu.edu]

A Technical Guide to 3-Fluoro-4-methoxyphenethyl Alcohol for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Modulating Key Signaling Pathways

Introduction

3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial suppliers of this valuable intermediate, detailed experimental protocols for its synthesis and derivatization, and its application in the development of modulators for critical signaling pathways, such as the metabotropic glutamate receptor 3 (mGlu3) and phosphoinositide 3-kinase delta (PI3Kδ) pathways.

Commercial Availability

A variety of chemical suppliers offer this compound (CAS No. 404-91-1), typically for research and development purposes. The purity levels and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a summary of some commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemScene | 2-(3-Fluoro-4-methoxyphenyl)ethanol | 404-91-1 | ≥98% | 5g, Bulk Inquiry |

| Zibo Hangyu Biotechnology | This compound | 404-91-1 | 99% | Inquiry |

| Vulcanchem | 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | - | ≥98% | Inquiry |

| Sigma-Aldrich | 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol | 404-91-1 | - | Inquiry |

| Crysdot | 2-(3-Fluoro-4-methoxyphenyl)ethanol | 404-91-1 | min 95% | 100 mg |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is essential for the handling and use of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol [1] |

| Boiling Point | 147-148 °C at 7 Torr |

| Density | 1.150±0.06 g/cm³ (Predicted) |

| Storage | Store at room temperature[2] |

| SMILES | COC1=C(F)C=C(CCO)C=C1 |

| InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, (3-fluoro-4-methoxyphenyl)acetic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Dissolve (3-fluoro-4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension to remove the aluminum salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator

This compound is a precursor to key intermediates in the synthesis of pharmacologically active molecules. One such example is its use in the synthesis of ML337, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The alcohol is first oxidized to the corresponding carboxylic acid, which is then used in subsequent steps.

Workflow for the Synthesis of a Key Intermediate for ML337:

Caption: Synthesis workflow from the alcohol to ML337.

Role in Modulating Signaling Pathways

The derivatives of this compound have shown significant activity in modulating key signaling pathways implicated in various diseases.

mGlu3 Signaling Pathway

Metabotropic glutamate receptor 3 (mGlu3) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission.[3] Dysregulation of mGlu3 signaling has been implicated in psychiatric and neurological disorders such as schizophrenia.[3] ML337, synthesized using a derivative of this compound, acts as a negative allosteric modulator of mGlu3, offering a tool to probe the function of this receptor and a potential therapeutic avenue.[3]

Caption: Simplified mGlu3 signaling pathway modulation.

PI3Kδ Signaling Pathway in COPD

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and inflammation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and plays a key role in the inflammatory processes associated with chronic obstructive pulmonary disease (COPD). Inhibitors of PI3Kδ are being investigated as potential therapeutics for COPD. Derivatives of this compound have been utilized in the synthesis of potent and selective PI3Kδ inhibitors.

Caption: PI3Kδ signaling pathway in COPD.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant pharmacological activities. Its commercial availability from multiple suppliers facilitates its use in research and drug development. The experimental protocols provided herein offer a starting point for its synthesis and derivatization. The demonstrated utility of its derivatives in modulating the mGlu3 and PI3Kδ signaling pathways highlights its importance in the ongoing search for novel therapeutics for neurological disorders and inflammatory diseases like COPD. As research in these areas continues, the demand for and applications of this compound are expected to grow.

References

- 1. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-Fluoro-4-methoxyphenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-fluoro-4-methoxyphenylacetic acid. The primary method detailed is the reduction of the carboxylic acid using lithium aluminum hydride (LAH), a robust and widely used reducing agent for this type of transformation.[1][2] Alternative methods, such as the use of borane (BH3) reagents, are also discussed, offering options with different selectivity and handling requirements.[3][4][5][6][7] This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Reaction Overview and Chemical Data

The conversion of 3-fluoro-4-methoxyphenylacetic acid to this compound is a standard reduction of a carboxylic acid to a primary alcohol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The fluorine and methoxy substituents on the aromatic ring confer specific properties to the molecule, which can be crucial for its biological activity and are generally stable under the described reduction conditions.[8]

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |

| 3-Fluoro-4-methoxyphenylacetic acid |  | 452-14-2[9][10][11] | C₉H₉FO₃[9][10] | 184.16[9] | Powder | Not specified | Not specified |

| This compound | phenethyl%20alcohol.png) | 404-91-1 | C₉H₁₁FO₂ | 170.18[8] | Colorless oil[1] | 147–148 at 7 Torr[8] | Not specified |

Experimental Protocols

Primary Method: Lithium Aluminum Hydride (LAH) Reduction

This protocol is adapted from a documented synthesis of this compound.[1] LAH is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[2][7][12][13]

Diagram of the Experimental Workflow:

Caption: Workflow for the LAH reduction of 3-fluoro-4-methoxyphenylacetic acid.

Materials:

-

3-Fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol)

-

Lithium aluminum hydride (LAH) (90.8 mg, 2.39 mmol)

-

Anhydrous tetrahydrofuran (THF) (4 mL)

-

Ethyl acetate

-

Water/Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Aluminum foil

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol) in anhydrous THF (4 mL).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Carefully and portionwise, add lithium aluminum hydride (90.8 mg, 2.39 mmol) to the cooled solution. Note: LAH reacts violently with water; ensure all glassware is dry and the solvent is anhydrous.[12] The addition is exothermic.

-

Wrap the flask with aluminum foil to protect the reaction from light.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

-

After 1 hour, carefully quench the reaction by the slow addition of 2 mL of an ice/water mixture. Caution: This will generate hydrogen gas.

-

Concentrate the resulting mixture under reduced pressure to remove the bulk of the THF.

-

Extract the aqueous residue with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude product. This procedure afforded 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[1]

Alternative Method: Borane Reduction

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are more selective reducing agents for carboxylic acids compared to esters.[3][7] This can be advantageous when other reducible functional groups are present in the molecule.

Diagram of the Logical Relationship for Reagent Selection:

Caption: Decision logic for selecting a reducing agent.

General Protocol for Borane Reduction:

The following is a general procedure for the reduction of a carboxylic acid using a borane reagent.[6]

Materials:

-

Carboxylic acid (1 equivalent)

-

BH₃·THF or BH₃·SMe₂ (1 equivalent)

-

Anhydrous THF (10 volumes)

-

Methanol or Ethanol (for quenching)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Water

-

Brine solution

-

Sodium sulfate

Procedure:

-

Dissolve the carboxylic acid in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add the borane reagent (1 equivalent) dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be required.[6]

-

Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol or ethanol. Note: Effervescence will be observed due to hydrogen gas evolution.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water (10 volumes) and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.[6]

Safety and Handling

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[12] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Borane Reagents: Borane-THF and Borane-SMe₂ are also moisture-sensitive and should be handled under an inert atmosphere. Borane-SMe₂ has a strong, unpleasant odor and should be used in a well-ventilated fume hood.[7]

-

Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable solvents. Handle them in a well-ventilated area away from ignition sources. Anhydrous THF may contain peroxides and should be handled with care.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]

- 9. scbt.com [scbt.com]